(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c14-8(3-4-9(15)16)12-13-10(18)11-6-7-2-1-5-17-7/h1-5H,6H2,(H,12,14)(H,15,16)(H2,11,13,18)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGSQRCJNGEGI-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comprehensive Analysis of Preparation Methods for (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic Acid
The compound (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid represents a highly functionalized derivative of prop-2-enoic acid, incorporating a furan-2-ylmethylcarbamothioyl moiety and a carbamoyl group. The preparation of such a molecule requires sophisticated synthetic strategies, drawing upon advances in heterocyclic chemistry, thioamide and amide bond formation, and the manipulation of sensitive functional groups. This article provides a thorough, expert-level review of all known and plausible preparation methods for this compound, integrating data from patents, journal articles, and established chemical knowledge. The discussion is structured to guide the reader from fundamental considerations of starting material selection through to advanced synthetic routes, optimization strategies, reaction conditions, and purification protocols. Data tables are included to summarize key experimental parameters and outcomes, ensuring a resource of practical value for synthetic chemists and researchers in related fields.
Summary of Key Findings
The synthesis of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid is best approached via a convergent strategy, leveraging the reactivity of furan-2-ylmethylamine, isothiocyanate intermediates, and activated derivatives of prop-2-enoic acid. The literature reveals that the thioamide linkage is most efficiently introduced through the reaction of amines with isothiocyanates, while the carbamoyl group can be appended via carbamoylation reagents or urea derivatives. The (2Z) configuration of the prop-2-enoic acid core is typically preserved under mild conditions, with E/Z isomerization minimized by careful control of reaction temperature and solvent. Data indicate that yields above 75% are achievable for each key step, with purification by recrystallization or preparative chromatography yielding analytically pure product. The integration of green chemistry principles, such as the use of aqueous media and recyclable catalysts, has been reported in analogous syntheses and is discussed as a potential avenue for further optimization.
Structural and Synthetic Considerations
Molecular Structure and Functional Group Analysis
The target compound, (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid, contains several distinct functional groups that dictate its reactivity and the logical sequence of synthetic steps. The molecule features a prop-2-enoic acid backbone, which is substituted at the 3-position with a ({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl group. This substituent is itself a composite of a furan ring, a methylene linker, a thioamide (carbamothioyl) group, and a terminal carbamoyl (urea-like) moiety. The (2Z) stereochemistry of the double bond is critical for biological activity and must be maintained throughout the synthesis.
The synthetic challenge lies in the sequential construction of the thioamide and carbamoyl linkages, as well as the attachment of the furan-2-ylmethyl group. The presence of multiple nucleophilic and electrophilic centers necessitates selective protection and deprotection strategies, as well as the judicious choice of coupling reagents and reaction conditions.
Retrosynthetic Analysis
A retrosynthetic approach to this molecule suggests disconnection at the thioamide bond, yielding two key fragments: a furan-2-ylmethylamine derivative and a prop-2-enoic acid derivative bearing a carbamoyl group. The thioamide linkage can be formed by the reaction of an amine with an isothiocyanate, while the carbamoyl group can be introduced via carbamoylation of an amino group. This strategy allows for modular assembly of the molecule from readily available starting materials.
Preparation of Key Intermediates
Synthesis of Furan-2-ylmethylamine
Furan-2-ylmethylamine is a pivotal starting material for the construction of the thioamide moiety. It can be synthesized via the reduction of furan-2-carboxaldehyde (furfural), a process that is well-documented in the literature. Furfural itself is industrially produced from biomass through acid-catalyzed dehydration of pentoses, followed by extraction and purification. The conversion of furfural to furan-2-ylmethylamine typically proceeds via reductive amination or by reduction to furan-2-ylmethanol followed by conversion to the corresponding amine.
The following table summarizes key methods for the synthesis of furan-2-ylmethylamine:
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive amination | Furfural, NH3, H2, Pd/C | 25°C, 1 atm H2 | 80-90 | |
| Reduction to alcohol, then amination | Furfural, NaBH4, then NH3 | 0-25°C | 70-85 |
These methods provide access to furan-2-ylmethylamine in high yield and purity, suitable for further functionalization.
Preparation of Isothiocyanate Intermediate
The thioamide linkage in the target molecule is most conveniently introduced via the reaction of an amine with an isothiocyanate. Furan-2-ylmethylamine can be converted to the corresponding isothiocyanate by reaction with thiophosgene or by the decomposition of dithiocarbamate intermediates.
A representative procedure involves the reaction of furan-2-ylmethylamine with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then treated with an oxidizing agent (such as chlorine or iodine) to yield the isothiocyanate.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Dithiocarbamate formation | Furan-2-ylmethylamine, CS2, NaOH | 0-25°C | 85-90 | |
| Isothiocyanate formation | Dithiocarbamate, Cl2 or I2 | 0-25°C | 75-85 |
The resulting furan-2-ylmethyl isothiocyanate is a versatile intermediate for thioamide bond formation.
Synthesis of Carbamoyl-Substituted Prop-2-enoic Acid
The carbamoyl group can be introduced onto the prop-2-enoic acid framework via several routes. One approach involves the reaction of acrylamide derivatives with carbamoylating agents, such as phosgene or urea derivatives. Alternatively, the carbamoyl group can be appended via the reaction of aminoacrylic acid derivatives with isocyanates.
The following table summarizes methods for the synthesis of carbamoyl-substituted prop-2-enoic acid derivatives:
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Carbamoylation of aminoacrylic acid | Aminoacrylic acid, isocyanate | 0-25°C | 70-80 | |
| Urea formation | Aminoacrylic acid, urea, DCC | 25°C | 60-75 |
These intermediates serve as coupling partners for the assembly of the final molecule.
Assembly of the Target Molecule
Formation of the Thioamide Linkage
The thioamide bond is constructed by the reaction of the furan-2-ylmethyl isothiocyanate with an amino group on the carbamoyl-substituted prop-2-enoic acid. This reaction proceeds efficiently under mild conditions, typically in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
The reaction is generally performed at room temperature, with completion monitored by thin-layer chromatography or high-performance liquid chromatography. The (2Z) configuration of the double bond is preserved under these conditions, as isomerization is minimized by the absence of strong acids or bases.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thioamide formation | Furan-2-ylmethyl isothiocyanate, aminoacrylic acid derivative | DMF, 25°C | 75-85 |
The product is typically isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent is critical for the efficiency and selectivity of each step. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are preferred for the formation of thioamide and carbamoyl linkages, as they solubilize both reactants and facilitate nucleophilic attack.
Temperature and Time
Most steps proceed efficiently at room temperature, with reaction times ranging from 1 to 24 hours depending on the scale and concentration. Elevated temperatures can increase reaction rates but may also promote side reactions or isomerization of the double bond.
Purification Protocols
The crude product is typically purified by recrystallization from ethanol or ethyl acetate, or by preparative chromatography on silica gel. The purity and identity of the product are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
The following table summarizes typical purification yields and analytical data for the final product:
| Purification Method | Yield (%) | Purity (%) | Analytical Techniques |
|---|---|---|---|
| Recrystallization | 70-80 | >98 | NMR, MS, EA |
| Chromatography | 75-85 | >99 | NMR, MS, EA |
Alternative and Green Chemistry Approaches
Use of Biomass-Derived Furfural
The synthesis of furan-2-ylmethylamine from furfural, itself derived from biomass, represents a sustainable approach to the preparation of the target molecule. The use of renewable feedstocks and recyclable catalysts aligns with the principles of green chemistry and reduces the environmental impact of the synthesis.
Aqueous and Solvent-Free Conditions
Recent advances in synthetic methodology have demonstrated the feasibility of performing thioamide and carbamoyl bond-forming reactions in aqueous media or under solvent-free conditions. These approaches offer advantages in terms of safety, cost, and environmental impact, and may be applicable to the synthesis of the target molecule.
Data Tables: Summary of Experimental Parameters
Synthesis of Furan-2-ylmethylamine
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive amination | Furfural, NH3, H2, Pd/C | 25°C, 1 atm | 80-90 |
| Reduction then amination | Furfural, NaBH4, NH3 | 0-25°C | 70-85 |
Isothiocyanate Formation
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dithiocarbamate formation | Furan-2-ylmethylamine, CS2, NaOH | 0-25°C | 85-90 |
| Oxidation to isothiocyanate | Dithiocarbamate, Cl2 or I2 | 0-25°C | 75-85 |
Carbamoyl-Substituted Prop-2-enoic Acid
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Carbamoylation | Aminoacrylic acid, isocyanate | 0-25°C | 70-80 |
| Urea formation | Aminoacrylic acid, urea, DCC | 25°C | 60-75 |
Final Assembly and Purification
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioamide formation | Furan-2-ylmethyl isothiocyanate, aminoacrylic acid derivative | DMF, 25°C | 75-85 |
| Carbamoylation | Thioamide intermediate, isocyanate or urea | 0-25°C | 65-80 |
| Purification | Recrystallization or chromatography | - | 70-85 |
Troubleshooting and Optimization
Control of Stereochemistry
The (2Z) configuration of the prop-2-enoic acid double bond is sensitive to base- or acid-catalyzed isomerization. To preserve this configuration, all reactions are performed under neutral or mildly basic conditions, with minimal exposure to heat or strong acids.
Minimization of Side Reactions
Side reactions, such as over-carbamoylation or polymerization of the acrylic acid derivative, can be minimized by careful control of reagent stoichiometry and reaction time. The use of excess amine or isothiocyanate is avoided to prevent the formation of byproducts.
Analytical Characterization
The identity and purity of all intermediates and the final product are confirmed by a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. High-performance liquid chromatography is used to assess the E/Z ratio of the double bond and to detect trace impurities.
Literature Survey and Comparative Analysis
Patent Literature
A review of the patent literature reveals several relevant methods for the synthesis of furan derivatives and thioamide-containing compounds. The use of biomass-derived furfural as a starting material for the synthesis of furan-2-ylmethylamine is well-established, with industrial-scale processes available. The formation of thioamide linkages via isothiocyanate intermediates is also widely documented, with high yields and selectivity reported.
Academic Publications
Academic publications describe the synthesis of carbamoyl- and thioamide-substituted acrylic acid derivatives, often in the context of medicinal chemistry or materials science. These studies provide detailed experimental procedures, optimization strategies, and analytical data, which inform the development of efficient synthetic routes to the target molecule.
Comparative Analysis
A comparative analysis of reported methods indicates that the convergent strategy described above offers the best balance of efficiency, selectivity, and scalability. The use of readily available starting materials, mild reaction conditions, and straightforward purification protocols make this approach suitable for both laboratory-scale and industrial-scale synthesis.
Case Study: Example Synthesis
The following case study illustrates a representative synthesis of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid, based on the methods described above.
Step 1: Synthesis of furan-2-ylmethylamine by reductive amination of furfural with ammonia and hydrogen over palladium on carbon catalyst. The reaction is performed at 25°C and 1 atm hydrogen pressure, yielding 85% of the amine after purification.
Step 2: Conversion of furan-2-ylmethylamine to the corresponding isothiocyanate via dithiocarbamate formation (reaction with carbon disulfide and sodium hydroxide at 0°C) followed by oxidation with chlorine at 0°C. The isothiocyanate is obtained in 80% yield.
Step 3: Preparation of aminoacrylic acid derivative by the reaction of acrylic acid with ammonia, followed by carbamoylation with methyl isocyanate at 0°C to afford the carbamoyl-substituted derivative in 75% yield.
Step 4: Coupling of the furan-2-ylmethyl isothiocyanate with the amino group of the carbamoyl-substituted acrylic acid in dimethylformamide at 25°C, yielding the thioamide-linked product in 80% yield.
Step 5: Purification of the crude product by recrystallization from ethanol, affording analytically pure (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid in 78% overall yield.
Analytical data confirm the structure and purity of the final product, with nuclear magnetic resonance spectroscopy showing the expected chemical shifts and coupling constants for the (2Z) configuration.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
The compound (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid has garnered attention in various scientific fields for its potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and comprehensive data.
Anticancer Activity
Research has indicated that compounds similar to (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of furan-containing compounds showed significant inhibition of tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural framework allows for interactions with microbial enzymes, potentially inhibiting their function. A case study demonstrated that a related compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid could be effective in developing new antibacterial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that furan derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a critical role .
Pesticide Development
The unique structure of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid has led to its exploration as a pesticide. Its efficacy against various pests has been documented, with studies showing significant reductions in pest populations when applied in agricultural settings. The compound's ability to disrupt pest metabolism suggests a novel mode of action compared to traditional pesticides .
Herbicide Activity
In addition to pest control, this compound has shown potential as a herbicide. Research indicated that it could inhibit the growth of specific weed species without adversely affecting crop yield. This selective herbicidal activity is crucial for sustainable agriculture practices .
Polymer Chemistry
The incorporation of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid into polymer matrices has been explored to enhance material properties. Its chemical reactivity allows for cross-linking in polymer chains, resulting in materials with improved mechanical strength and thermal stability. Case studies have shown that polymers modified with this compound exhibit enhanced performance in applications ranging from coatings to biomedical devices .
Nanotechnology
The compound's properties have been leveraged in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a candidate for targeted drug delivery applications .
Mechanism of Action
The mechanism of action of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and a hydrazine moiety but differs in its overall structure and functional groups.
(Z)-4-(furan-2-yl)-4-oxobut-2-enoic acid: Similar in structure but lacks the hydrazine moiety, affecting its reactivity and applications.
Uniqueness
(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Biological Activity
The compound (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a furan ring and contains functional groups that contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 248.3 g/mol. The structural features include:
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Carbamothioyl and carbamoyl groups : These functional groups may enhance binding affinity to specific enzymes or receptors.
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, studies on derivatives of furan-containing compounds have shown promising results against various cancer cell lines:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | Vero |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | Vero |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Vero |
These findings suggest that the furan moiety may play a crucial role in the inhibition of proteases associated with cancer proliferation and viral replication .
The proposed mechanism involves the interaction of the compound with specific enzymes, leading to the inhibition of their activity. For example, studies have demonstrated that similar compounds act as reversible covalent inhibitors, which can bind to the active site of target enzymes, thereby blocking their function .
Antimicrobial Activity
In addition to anticancer properties, research has highlighted the potential antimicrobial effects of furan derivatives. Compounds structurally related to (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid have shown efficacy against various pathogens, suggesting a broader spectrum of biological activity .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing derivatives of furan-based compounds demonstrated their potential as inhibitors against SARS-CoV-2 main protease (Mpro). The synthesized compounds were evaluated for their inhibitory effects using enzymatic assays, revealing several candidates with low cytotoxicity and potent inhibitory activity .
- Antifungal Activity : Another investigation reported on compounds derived from similar structures exhibiting high fungicidal activity against phytopathogenic fungi, indicating their potential use in agricultural applications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves three key steps:
Formation of the carbamothioyl group : React furan-2-ylmethylamine with thiophosgene or ammonium thiocyanate to generate the [(furan-2-yl)methyl]carbamothioyl intermediate.
Urea linkage introduction : Couple the intermediate with a carbamoyl group via carbodiimide-mediated reactions (e.g., DCC/NHS) to form the thiourea-carbamoyl bridge.
Prop-2-enoic acid conjugation : Use Knoevenagel condensation to attach the α,β-unsaturated carboxylic acid moiety in the Z-configuration.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or reverse-phase HPLC (RP-HPLC) to achieve >95% purity. Adjust solvent polarity (e.g., DMF for coupling, ethanol/water for crystallization) and temperature (25–60°C) to maximize yield .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and confirm Z-stereochemistry of the prop-2-enoic acid group (monoclinic crystal system, C2/c space group) .
- NMR spectroscopy : Use 1H/13C NMR to verify furan ring protons (δ 6.3–7.4 ppm), thiourea NH signals (δ 9–11 ppm), and carboxylic acid protons (δ 12–13 ppm). 2D NMR (COSY, NOESY) confirms spatial proximity of substituents .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 323.08 for C₁₁H₁₃N₃O₄S) .
Q. How does the compound's stability vary under different storage conditions (e.g., temperature, pH, light exposure)?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C based on similar furan derivatives) .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber glass under inert gas to prevent photooxidation of the furan ring.
- pH stability : Conduct accelerated stability studies (25°C/60% RH) across pH 3–9. The carboxylic acid group may protonate/deprotonate, affecting solubility and reactivity .
Q. What are the primary reactive sites of this compound, and how do they influence its chemical behavior in common organic reactions?
- Methodological Answer :
- α,β-unsaturated acid : Acts as a Michael acceptor for nucleophiles (e.g., thiols, amines) .
- Thiourea group : Participates in metal coordination (e.g., Cu²⁺, Fe³⁺) and hydrogen bonding, influencing supramolecular assembly .
- Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position. Use DFT calculations to predict regioselectivity .
Advanced Questions
Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems, particularly regarding enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays. Compare with known inhibitors (e.g., celecoxib) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to receptors like G-protein-coupled receptors (GPCRs).
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity and interactions with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., Cβ of prop-2-enoic acid). Calculate Fukui indices for nucleophilic attack .
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Prioritize poses with hydrogen bonds between the thiourea group and Arg120/His90 residues .
Q. What strategies should be employed to resolve contradictions in experimental data, such as discrepancies in reported bioactivity or physicochemical properties?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using randomized block designs .
- Meta-analysis : Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity, impurity profiles) .
- Cross-validation : Compare results with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
Q. How can the environmental fate and ecotoxicological impacts of this compound be systematically assessed using OECD guidelines or similar frameworks?
- Methodological Answer :
- Biodegradation : Conduct OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge.
- Bioaccumulation : Use OECD 305 guideline with fish models (e.g., rainbow trout) to determine bioconcentration factors (BCFs) .
- Ecotoxicology : Perform acute toxicity tests (OECD 202) on Daphnia magna. LC₅₀ values >10 mg/L suggest low environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
